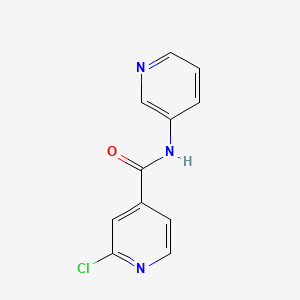

2-chloro-N-pyridin-3-ylisonicotinamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Variability and Properties

The chemical landscape of pyridine derivatives, including compounds like 2-chloro-N-pyridin-3-ylisonicotinamide, is marked by fascinating variability. These compounds exhibit a range of spectroscopic properties, structures, and biological activities, hinting at their potential in various scientific applications. Studies have delved into the preparation, properties, and complexation behaviors of these ligands, revealing their significance in fields like spectroscopy, magnetism, and electrochemistry. The exploration of analogs to these compounds is suggested as a promising avenue for future research, potentially unlocking novel applications (Boča, Jameson, & Linert, 2011).

Medicinal and Chemosensing Applications

Pyridine derivatives are pivotal in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Their high affinity for various ions and neutral species makes them effective chemosensors, critical for detecting different species in environmental, agricultural, and biological samples. This versatility underscores the potential of compounds like this compound in advancing both therapeutic strategies and analytical methodologies (Abu-Taweel et al., 2022).

Agrochemical Discovery through Intermediate Derivatization

In the realm of agrochemistry, pyridine-based compounds have emerged as key players in developing fungicides, insecticides, and herbicides. The pursuit of novel agrochemicals has leaned on Intermediate Derivatization Methods, highlighting the strategic role of pyridine moieties in synthesizing effective pesticides. This approach underscores the importance of compounds like this compound in the ongoing quest for efficient, novel lead compounds in agrochemical research (Guan et al., 2016).

Analytical Pyrolysis in Soil Organic Matter Research

The application of analytical pyrolysis, particularly in studying soil organic matter (SOM), exemplifies the utility of pyridine derivatives in environmental chemistry. By investigating the pyrolysis products of plant materials and humic substances, researchers have gained insights into SOM composition, its relationship with geographic origin, and its implications for soil functions. This research avenue, supported by the study of pyridine derivatives, is pivotal for addressing critical environmental issues, including soil and groundwater contamination and sustainable agriculture practices (Leinweber & Schulten, 1999).

Propiedades

IUPAC Name |

2-chloro-N-pyridin-3-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-10-6-8(3-5-14-10)11(16)15-9-2-1-4-13-7-9/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQBAIHNPSSPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3042855.png)

![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)

![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)

![2-{[5-[(2,6-dichlorobenzyl)thio]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B3042861.png)

![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)

![1-[(Z)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B3042872.png)

![Diethyl [4-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3042873.png)

![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)

![2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine](/img/structure/B3042875.png)

![2-Chloro-4-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]-6-methoxypyridine](/img/structure/B3042876.png)

![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)